molecular formula C6H11N5 B13105304 N2,6-Dimethylpyrimidine-2,4,5-triamine

N2,6-Dimethylpyrimidine-2,4,5-triamine

Cat. No.: B13105304
M. Wt: 153.19 g/mol
InChI Key: YGDZBWLRVQBILP-UHFFFAOYSA-N
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Description

N2,6-Dimethylpyrimidine-2,4,5-triamine is an organic compound with the molecular formula C6H11N5 It is a derivative of pyrimidine, characterized by the presence of three amino groups and two methyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,6-Dimethylpyrimidine-2,4,5-triamine can be achieved through several methods. One common approach involves the reaction of 2,4,6-triaminopyrimidine with dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2,4,6-triaminopyrimidine in a suitable solvent, such as water or ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Slowly add dimethyl sulfate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Isolate the product by filtration, washing, and drying.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N2,6-Dimethylpyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2,6-dimethylpyrimidine-2,4,5-trione, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N2,6-Dimethylpyrimidine-2,4,5-triamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-tuberculosis activity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2,6-Dimethylpyrimidine-2,4,5-triamine involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminopyrimidine: A closely related compound with three amino groups attached to the pyrimidine ring.

    2-Amino-4,6-dimethylpyrimidine: Similar structure but with only one amino group and two methyl groups.

    4,6-Dimethyl-2-pyrimidinamine: Another related compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

N2,6-Dimethylpyrimidine-2,4,5-triamine is unique due to the specific arrangement of its amino and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-N,6-dimethylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C6H11N5/c1-3-4(7)5(8)11-6(9-2)10-3/h7H2,1-2H3,(H3,8,9,10,11)

InChI Key

YGDZBWLRVQBILP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC)N)N

Origin of Product

United States

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